
4-(Difluoromethoxy)benzoic acid
Description
4-(Difluoromethoxy)benzoic acid (CAS 4837-20-1) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol. Its structure consists of a benzoic acid backbone substituted with a difluoromethoxy (-OCF₂H) group at the para position (Figure 1). The compound exhibits a melting point of 169–171°C , making it a stable crystalline solid under standard conditions.
The difluoromethoxy group imparts unique electronic properties: the fluorine atoms increase electronegativity, enhancing the compound's metabolic stability and bioavailability compared to non-fluorinated analogs. These characteristics have led to its use in pharmaceuticals, particularly as a building block for cystic fibrosis transmembrane conductance regulator (CFTR) correctors, such as ABBV/GLPG-2222 .
Propriétés
IUPAC Name |
4-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-5(2-4-6)7(11)12/h1-4,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNNYLYELGBSBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353232 | |
Record name | 4-(Difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-20-1 | |
Record name | 4-(Difluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4837-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Starting Materials and Precursor Synthesis
The synthesis often begins with 4-hydroxybenzaldehyde, which undergoes etherification to install the difluoromethoxy group. Alternative precursors, such as 3-halo-4-hydroxybenzaldehyde (where halogen = Cl, Br, I), are employed in related compounds but require adaptation for para-specific substitutions. For this compound, the direct use of 4-hydroxybenzaldehyde simplifies the synthetic pathway by eliminating the need for halogenation steps.
Reaction Mechanism :
The etherification proceeds via a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, depending on the base and solvent system. For example:
Here, R¹ represents a leaving group (e.g., sodium, potassium, or ethyl ester).
Difluoromethoxy Group Installation
The introduction of the -OCF₂H group is achieved through reactions with chlorodifluoroacetic acid derivatives. Experimental data from patent CN102690194B highlight the role of aprotic polar solvents (e.g., DMSO, DMF) and inorganic bases (e.g., K₂CO₃, NaOH) in facilitating this transformation.
Optimized Conditions :
-
Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Base : Potassium carbonate or sodium hydride
-
Temperature : 60–120°C
-
Time : 8–12 hours
Representative Data :
Step | Starting Material | Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|---|---|---|---|
1 | 4-Hydroxybenzaldehyde | ClCF₂COONa | DMSO | K₂CO₃ | 120 | 12 | 85 | 93.6 |
2 | 4-Hydroxybenzaldehyde | ClCF₂COOEt | DMF | NaOH | 60 | 8 | 90 | 89.6 |
Oxidation to Benzoic Acid
The aldehyde intermediate is oxidized to the carboxylic acid using agents such as sodium chlorite (NaClO₂) in acidic media. This step typically achieves yields >90% under mild conditions:
Oxidation Protocol :
-
Oxidant : 25% NaClO₂ solution
-
Catalyst : NaH₂PO₄
-
Solvent : Acetic acid/water mixture
-
Temperature : 30°C
-
Time : 4 hours
Critical Evaluation of Methodological Variations
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilicity but may complicate purification. For instance, DMF-based systems achieved 90% yield but required extensive extraction. In contrast, DMSO offered higher purity (93.6%) at the cost of longer reaction times.
Trade-offs :
-
DMF : Faster reactions, lower purity.
-
DMSO : Slower kinetics, higher purity.
Temperature and Reaction Time
Elevated temperatures (120°C) in DMSO improved difluoromethoxy group incorporation but risked decomposition. Lower temperatures (60°C) in DMF preserved substrate integrity but necessitated longer durations.
Industrial Scalability and Environmental Considerations
The patent CN102690194B emphasizes the method’s suitability for large-scale production due to:
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-(Difluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in inhibiting certain enzymes.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-beta1 (TGF-β1). This inhibition occurs through the reduction of Smad2/3 phosphorylation levels, which plays a crucial role in the pathogenesis of pulmonary fibrosis .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Positional Isomers and Halogenated Derivatives
a) 3-(Difluoromethoxy)benzoic Acid (CAS 4837-19-8)
- Structure : Difluoromethoxy group at the meta position.
- Properties: Similar molecular weight (188.13 g/mol) but lower structural symmetry compared to the para isomer. No direct melting point data is available, but meta-substitution typically reduces crystallinity, leading to lower melting points than para analogs .
- Applications : Less commonly reported in drug development, likely due to reduced steric compatibility with biological targets.
b) 4-(Trifluoromethoxy)benzoic Acid (CAS 1014-81-9)
- Structure : Trifluoromethoxy (-OCF₃) group at the para position.
- Properties: Higher molecular weight (220.12 g/mol) and increased electron-withdrawing effects compared to the difluoromethoxy analog.
- Applications : Used in agrochemicals and materials science for its resistance to hydrolysis.
c) 4-Fluorobenzoic Acid (CAS 456-22-4)
- Structure : Single fluorine atom at the para position.
- Properties : Simpler structure (C₇H₅FO₂, 140.11 g/mol) with a melting point of 182–185°C. The absence of a methoxy group reduces steric hindrance but also decreases metabolic stability .
- Applications : Intermediate in organic synthesis and antimicrobial agents.
Functional Group Variations
a) 4-(Sulfooxy)benzoic Acid (Zosteric Acid)
- Structure : Sulfate ester (-OSO₃H) at the para position.
- Properties : Highly polar due to the sulfate group, increasing water solubility. Exhibits antifouling activity in marine organisms by inhibiting biofilm formation .
- Contrast : Unlike the difluoromethoxy group, the sulfate ester is prone to enzymatic hydrolysis, limiting its pharmaceutical utility.
b) 4-Methoxybenzoic Acid (CAS 100-09-4)
Physicochemical Properties Comparison
Activité Biologique
4-(Difluoromethoxy)benzoic acid (DFMBA) is a benzoic acid derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This compound possesses a difluoromethoxy group, which enhances its biological activity and selectivity towards specific molecular targets. This article reviews the biological activity of DFMBA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₀F₂O₄
- Molar Mass : 122.12 g/mol.
- Structure : The compound features a benzoic acid backbone with a difluoromethoxy substituent, contributing to its unique chemical behavior.
Biological Activity Overview
DFMBA exhibits a range of biological activities, particularly in the context of anti-inflammatory and antifibrotic effects. Recent studies have highlighted its role in modulating cellular pathways associated with fibrosis and inflammation.
Inhibitory Effects on Pulmonary Fibrosis
A significant study evaluated the effects of DFMBA on TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung cells. Key findings include:
- Cell Viability : DFMBA treatment at concentrations of 50, 100, and 200 μM significantly improved cell viability in A549 and H1299 lung cancer cells exposed to TGF-β1 .
- EMT Inhibition : DFMBA effectively inhibited the EMT process induced by TGF-β1, as evidenced by reduced expression of vimentin and α-SMA, markers associated with fibrogenesis .
- Inflammation Reduction : In vivo studies demonstrated that DFMBA reduced lung inflammation and fibrosis in bleomycin-induced pulmonary fibrosis models, indicating its potential as a therapeutic agent for respiratory diseases .
The biological activity of DFMBA is primarily attributed to its ability to modulate key signaling pathways:
- TGF-β1 Pathway : DFMBA inhibits the activation of the Smad signaling pathway stimulated by TGF-β1, which is crucial for EMT and fibrogenesis .
- Cytokine Modulation : The compound reduces the levels of inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid (BALF), highlighting its anti-inflammatory properties .
Case Studies and Research Findings
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-(Difluoromethoxy)benzoic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or oxidation reactions. For example, halogenated precursors (e.g., 4-chloro derivatives) can undergo difluoromethoxy group introduction via reactions with difluoromethylating agents (e.g., ClCF₂O−) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Reaction optimization includes temperature control (e.g., 60–80°C), stoichiometric balancing, and monitoring via TLC/HPLC .
- Key Considerations : Impurity profiles are minimized by stepwise purification (e.g., recrystallization or column chromatography). Yields are improved by slow reagent addition and inert atmospheres to prevent side reactions .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., difluoromethoxy at C4) and aromatic proton splitting patterns.
- HPLC-MS : Verifies molecular weight (188.13 g/mol) and purity (>95%).
- Melting Point Analysis : Consistent with literature values (169–171°C) to validate crystallinity .
- Data Table :
Property | Value | Technique |
---|---|---|
Molecular Formula | C₈H₆F₂O₃ | MS |
Melting Point | 169–171°C | DSC/TGA |
Purity | ≥95% | HPLC |
Q. What are the key physicochemical properties of this compound critical for experimental design?
- Lipophilicity : LogP ~1.8 (calculated), enhancing membrane permeability.
- Acidity : pKa ~2.9 (carboxylic acid group), influencing solubility in buffered solutions.
- Thermal Stability : Decomposes above 250°C, requiring storage at 2–8°C for long-term stability .
Advanced Questions
Q. How does the difluoromethoxy group influence the compound's pharmacological profile, particularly in bioavailability and target interactions?
- Mechanistic Insight : The difluoromethoxy group (-OCF₂H) increases lipophilicity, improving blood-brain barrier penetration. Its electron-withdrawing nature modulates aromatic ring electron density, enhancing binding to enzymes like cyclooxygenase (COX) or phosphodiesterases (PDEs). In vitro assays (e.g., COX-2 inhibition) show IC₅₀ values comparable to NSAIDs, validated via competitive binding studies .
- Methodological Approach : Use radiolabeled analogs (³H/¹⁴C) to quantify receptor binding affinity (Kd) in cell membranes. Molecular docking simulations (e.g., AutoDock) predict binding poses with catalytic sites .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Study : Discrepancies in anti-inflammatory activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell type, LPS concentration). Reproducibility is ensured by:
Standardizing cell lines (e.g., RAW 264.7 macrophages).
Validating compound stability in culture media via LC-MS.
Including positive controls (e.g., indomethacin) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates.
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- In Silico Tools :
- ADMET Prediction : Use SwissADME to estimate hepatic metabolism (CYP450 isoforms) and toxicity (e.g., Ames test).
- Metabolite Identification : GLORYx predicts Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid).
- Validation : Compare in vitro microsomal assays (e.g., human liver microsomes) with computational results to refine models .
Q. What are the challenges in synthesizing derivatives like 4-(Difluoromethoxy)benzoyl chloride?
- Synthetic Hurdles :
- Reactivity Control : Thionyl chloride (SOCl₂) reacts vigorously with the difluoromethoxy group, requiring low temperatures (-20°C) to avoid decomposition.
- Purification : Distillation under reduced pressure (0.1 mmHg) isolates the acyl chloride, with yields ~60–70% .
- Alternative Routes : Use Appel reaction (CCl₄/PPh₃) for milder conditions .
Comparative Structural Analysis
Q. How do substituent variations (e.g., Cl, Br) alter reactivity and bioactivity compared to this compound?
- Case Examples :
- 4-Chloro-2-(difluoromethoxy)benzoic acid : Higher electrophilicity enhances enzyme inhibition (e.g., PDE-IV IC₅₀ = 12 nM vs. 45 nM for parent compound).
- 4-Bromo analogs : Increased steric hindrance reduces metabolic clearance (t₁/₂ ~8h vs. 5h) .
- Methodology : SAR studies via Hammett plots correlate substituent σ values with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.